molecular formula C14H17NO3 B13193068 3-Acetyl-1-(2-methoxyphenyl)piperidin-2-one

3-Acetyl-1-(2-methoxyphenyl)piperidin-2-one

Katalognummer: B13193068
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: CXMJMIGEHOWRJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetyl-1-(2-methoxyphenyl)piperidin-2-one is a compound belonging to the piperidine family, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-(2-methoxyphenyl)piperidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methoxybenzaldehyde with acetylacetone in the presence of a base to form the intermediate, which then undergoes cyclization with piperidine . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl-1-(2-methoxyphenyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the piperidinone ring into more oxidized forms.

    Reduction: Reduction reactions can lead to the formation of piperidine derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives with additional oxygen-containing functional groups, while reduction can produce piperidine derivatives with different alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

3-Acetyl-1-(2-methoxyphenyl)piperidin-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Acetyl-1-(2-methoxyphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.

    Piperidinone: Similar to piperidine but with a ketone functional group.

    Methoxypiperidine: A piperidine derivative with a methoxy group attached.

Uniqueness

3-Acetyl-1-(2-methoxyphenyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl and methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C14H17NO3

Molekulargewicht

247.29 g/mol

IUPAC-Name

3-acetyl-1-(2-methoxyphenyl)piperidin-2-one

InChI

InChI=1S/C14H17NO3/c1-10(16)11-6-5-9-15(14(11)17)12-7-3-4-8-13(12)18-2/h3-4,7-8,11H,5-6,9H2,1-2H3

InChI-Schlüssel

CXMJMIGEHOWRJU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1CCCN(C1=O)C2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.